molecular formula C5H5ClN2 B1632481 3-Chloro-5-methylpyridazine CAS No. 89283-31-8

3-Chloro-5-methylpyridazine

Cat. No. B1632481
CAS RN: 89283-31-8
M. Wt: 128.56 g/mol
InChI Key: GXBWRBSCBONTKK-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridazine is a chemical compound with the CAS Number: 89283-31-8 . It has a molecular weight of 128.56 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylpyridazine consists of a six-membered ring with two nitrogen atoms at positions 1 and 2, and a chlorine atom at position 3 .


Physical And Chemical Properties Analysis

3-Chloro-5-methylpyridazine is a solid substance . and should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Chloro-5-methylpyridazine: is a versatile intermediate in the synthesis of various biologically active compounds. It serves as a scaffold for creating molecules with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . The pyridazine ring is a key feature in some commercially available drugs and agrochemicals due to its ability to interact with biological targets effectively.

Development of Anti-Inflammatory Agents

This compound has been utilized in the development of anti-inflammatory agents. For instance, derivatives of pyridazinone, which can be synthesized from pyridazine, have shown significant anti-inflammatory activity . This application is crucial in the search for new treatments for chronic inflammatory diseases.

Pharmaceutical Industry Applications

In the pharmaceutical industry, 3-Chloro-5-methylpyridazine is used to create a diverse range of polysubstituted pyridazinone compounds. These compounds are important because many of them have been used as commercially available drugs, offering various therapeutic benefits .

Agrochemical Synthesis

The pyridazine derivatives, including those derived from 3-Chloro-5-methylpyridazine , are known to be effective as agrochemicals. They are used in the synthesis of herbicides and pesticides, contributing to the protection of crops and efficient agricultural practices .

Molecular Recognition in Drug Discovery

The unique physicochemical properties of the pyridazine ring, such as weak basicity and high dipole moment, make it valuable in molecular recognition processes within drug discovery. These properties facilitate π-π stacking interactions and robust, dual hydrogen-bonding capacity, which are important in drug-target interactions .

Inhibitor Synthesis for Autoimmune and Inflammatory Diseases

3-Chloro-5-methylpyridazine: is also used in the synthesis of inhibitors targeting p38MAP kinase. These inhibitors have therapeutic potential in the treatment of autoimmune and inflammatory diseases, showcasing the compound’s role in medicinal chemistry .

Mechanism of Action

Safety and Hazards

3-Chloro-5-methylpyridazine has been classified with the signal word “Warning” and hazard statement H302 . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

properties

IUPAC Name

3-chloro-5-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBWRBSCBONTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617782
Record name 3-Chloro-5-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylpyridazine

CAS RN

89283-31-8
Record name 3-Chloro-5-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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